SEL120-34A

Description

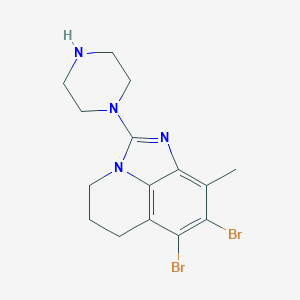

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBMCTDYWXIBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609522-33-9 | |

| Record name | SEL120-34A free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEL120-34A FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Function of SEL120-34A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL120-34A is a potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By targeting the CDK8/19 kinase activity, this compound modulates the phosphorylation of key downstream signaling molecules, particularly STAT1 and STAT5, leading to the inhibition of oncogenic transcriptional programs. This mechanism of action has demonstrated significant therapeutic potential, especially in hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the function of this compound, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and data.

Core Mechanism of Action: Inhibition of CDK8/19 Kinase Activity

This compound functions as a type I kinase inhibitor, binding to the ATP pocket of CDK8 and CDK19.[1][2] This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to substrate proteins, thereby blocking their phosphorylation and subsequent activation. The primary downstream targets of CDK8/19 that are affected by this compound are the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3][4][5] Inhibition of this phosphorylation event is a key element of this compound's anti-cancer activity.[1][2][4]

Signaling Pathway

The signaling pathway affected by this compound is depicted below. In cancer cells, particularly AML, constitutively active signaling pathways lead to the activation of CDK8. CDK8, as part of the Mediator complex, then phosphorylates STAT1 and STAT5. This phosphorylation is crucial for their transcriptional activity, promoting the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][6] this compound directly inhibits CDK8, leading to a reduction in STAT1 and STAT5 phosphorylation and the subsequent downregulation of their target genes.

Caption: this compound inhibits CDK8/19, blocking STAT1/5 phosphorylation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

Kinase Inhibition

The inhibitory activity of this compound against a panel of cyclin-dependent kinases is summarized below. The data highlights the high potency and selectivity for CDK8 and CDK19.

| Kinase Target | IC50 (nM) |

| CDK8/CycC | 4.4[7] |

| CDK19/CycC | 10.4[7] |

| CDK9/CycT | 1070[1][7] |

| CDK1 | No significant inhibition[1][7] |

| CDK2 | No significant inhibition[1][7] |

| CDK4 | No significant inhibition[1][7] |

| CDK5 | No significant inhibition[1][7] |

| CDK6 | No significant inhibition[1][7] |

| CDK7 | No significant inhibition[1][7] |

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.

| Cell Line | Cancer Type | GI50 |

| KG-1 | Acute Myeloid Leukemia | <1 µM[1] |

| SKNO-1 | Acute Myeloid Leukemia | <1 µM[1] |

| HL-60 | Acute Myeloid Leukemia | <1 µM[1] |

| MOLM-16 | Acute Myeloid Leukemia | <1 µM[1] |

| OciAML-2 | Acute Myeloid Leukemia | <1 µM[1] |

| MV-4-11 | Acute Myeloid Leukemia | <1 µM[1] |

| MOLM-6 | Acute Myeloid Leukemia | <1 µM[1] |

| OciAML-3 | Acute Myeloid Leukemia | <1 µM[1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC50 values of this compound against CDK8/CycC and other kinases.

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant CDK8/CycC and other kinases are purified.

-

A suitable substrate, such as a peptide derived from the STAT1 transactivation domain, is prepared.

-

ATP, often radiolabeled ([γ-³²P]ATP), is used to enable detection of phosphorylation.

-

This compound is serially diluted to a range of concentrations.

-

-

Kinase Reaction:

-

The kinase, substrate, and this compound are incubated together in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).

-

The phosphorylated substrate is separated from the reaction mixture (e.g., via filter binding or gel electrophoresis).

-

The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., autoradiography for radiolabeled ATP or luminescence-based assays).

-

-

Data Analysis:

-

The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTS Assay)

This protocol describes the determination of the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Cancer cell lines (e.g., KG-1, MV-4-11) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media.

-

The plates are incubated overnight to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

This compound is serially diluted in culture medium to the desired concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

MTS Reagent Addition:

-

Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate), is added to each well.

-

-

Incubation and Measurement:

-

The plates are incubated for 1-4 hours to allow for the conversion of MTS to a formazan (B1609692) product by viable cells.

-

The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are corrected by subtracting the background absorbance from wells containing medium only.

-

The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.

-

The GI50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

In Vivo Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of AML.

Methodology:

-

Animal Model:

-

Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.

-

-

Tumor Cell Implantation:

-

Human AML cells (e.g., KG-1 or MV-4-11) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

A specific number of cells (e.g., 5-10 x 10⁶) is injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

This compound is administered orally at various doses (e.g., 15, 30, 60 mg/kg), typically once or twice daily. The control group receives a vehicle solution.

-

-

Monitoring and Endpoint:

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

The body weight and general health of the mice are also monitored.

-

The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

The percentage of tumor growth inhibition (TGI) is calculated for each dose of this compound compared to the control group.

-

Statistical analysis is performed to determine the significance of the anti-tumor effects.

-

Western Blot Analysis of STAT Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 and STAT5 in cancer cells.

Methodology:

-

Cell Treatment and Lysis:

-

Cancer cells are treated with various concentrations of this compound or a vehicle control for a specified time.

-

The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for phosphorylated STAT1 (S727) and phosphorylated STAT5 (S726), as well as antibodies for total STAT1 and STAT5, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect of this compound.

-

Conclusion

This compound is a highly potent and selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action centered on the suppression of STAT1 and STAT5 phosphorylation. This activity translates to significant anti-proliferative effects in preclinical models of hematological malignancies, particularly AML. The data and protocols presented in this guide provide a comprehensive technical overview of the function of this compound, supporting its continued investigation and development as a promising therapeutic agent for cancer.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the SEL120-34A and STAT1/STAT5 Phosphorylation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SEL120-34A, a potent and selective CDK8 inhibitor, with a specific focus on its role in the STAT1 and STAT5 phosphorylation pathway. This document details the core signaling cascade, quantitative data on its inhibitory effects, and detailed experimental protocols for researchers investigating this pathway.

Executive Summary

This compound is a first-in-class, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription.[1][2] CDK8, in complex with Cyclin C, forms a module of the Mediator complex, which plays a crucial role in gene expression. This compound has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML), by targeting oncogenic transcriptional programs. A primary mechanism of its action involves the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2] This guide will explore the intricacies of this pathway and the experimental methodologies to study it.

The this compound-STAT1/STAT5 Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition prevents the subsequent phosphorylation of key downstream targets, including STAT1 and STAT5. The phosphorylation of STAT proteins on serine residues in their C-terminal transactivation domain (TAD) is crucial for their full transcriptional activity.

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by JAKs on tyrosine residues, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene expression.

CDK8 acts as a downstream regulator in this pathway. Following the initial activation and nuclear translocation of STATs, CDK8, as part of the Mediator complex, is recruited to the promoters of STAT target genes. Here, CDK8 phosphorylates the TAD of STAT1 at S727 and STAT5 at S726, a step that is essential for maximal transcriptional activation. This compound, by inhibiting CDK8, blocks this serine phosphorylation, thereby attenuating the expression of STAT-dependent genes, including immediate early response genes.

Quantitative Data

This compound demonstrates high potency in inhibiting CDK8 and subsequently, STAT phosphorylation. The following tables summarize the key quantitative data from in vitro and in cell-based assays.

| Parameter | This compound | Reference |

| IC50 vs. CDK8/CycC | 4.4 nM | [1] |

| IC50 vs. CDK19/CycC | 10.4 nM | [1] |

| Cell Line | Treatment | Effect on STAT1 S727 Phosphorylation | Reference |

| HCT-116 | Increasing doses of this compound after IFNγ stimulation | Dose-dependent inhibition | [1] |

| KG-1 | 1 µM this compound for up to 6 days | Sustained inhibition | [3] |

| SET-2 | This compound (24h) | Inhibition of serine phosphorylation | [1] |

| Cell Line | Treatment | Effect on STAT5 S726 Phosphorylation | Reference |

| KG-1 | 1 µM this compound | Maximal inhibition after 1 hour | [3] |

| KG-1 | 1 µM this compound (washout experiment) | Extended inhibition | [3] |

| SET-2 | This compound (24h) | Inhibition of serine phosphorylation | [1] |

Experimental Protocols

Western Blot Analysis of STAT1 and STAT5 Phosphorylation

This protocol details the methodology for assessing the phosphorylation status of STAT1 and STAT5 in response to this compound treatment.

Materials:

-

Cell lines (e.g., KG-1, HCT-116, SET-2)

-

This compound

-

Cytokine for stimulation (e.g., IFNγ)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-STAT1 S727, anti-p-STAT5 S726, anti-STAT1, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density. For adherent cells like HCT-116, allow them to attach overnight. Treat cells with desired concentrations of this compound for the specified duration. If required, stimulate with a cytokine like IFNγ for the indicated time before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate. For suspension cells, pellet them and resuspend in lysis buffer. Incubate on ice for 30 minutes with vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated and total STAT proteins, normalizing to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Immediate Early Response Genes

This protocol outlines the steps to measure the expression of STAT-regulated immediate early response genes following treatment with this compound.

Materials:

-

Cell lines (e.g., HCT-116)

-

This compound

-

Serum or other mitogens for stimulation

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Gene-specific primers

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| FOS | GGGCTGGTGTTTCGGGAGTGT | CGCCGCCTTCTGGTCTTTAC |

| JUN | GGCTGGTGTTTCGGGAGTGT | CGCCGCCTTCTGGTCTTTAC |

| EGR1 | CTTCAACCCTCAGGCGGACA | GGAAAAGCGGCCAGTATAGGT |

| RPLP0 (housekeeping) | GGCGACCTGGAAGTCCAACT | CCATCAGCACCACAGCCTTC |

Procedure:

-

Cell Culture and Treatment: Plate HCT-116 cells and synchronize them by serum starvation (e.g., 0.5% FBS for 24 hours). Pre-treat the cells with this compound for a specified time (e.g., 2 hours) before stimulating with a mitogen like 10% FBS.

-

RNA Extraction: Harvest the cells at different time points post-stimulation and extract total RNA using a suitable kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Set up the qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target genes (e.g., FOS, JUN, EGR1) and a housekeeping gene (e.g., RPLP0).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

Conclusion

This compound is a potent inhibitor of CDK8 that effectively downregulates the phosphorylation of STAT1 and STAT5 at their serine transactivation domains. This mechanism of action leads to the suppression of STAT-mediated gene transcription, which is critical for the proliferation and survival of certain cancer cells, particularly in AML. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other CDK8 inhibitors on the STAT signaling pathway. This in-depth understanding is crucial for the continued development and clinical application of this promising class of therapeutic agents.

References

- 1. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of SEL120-34A in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SEL120-34A is a first-in-class, orally bioavailable, small-molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] These kinases are critical components of the transcriptional machinery, functioning as a regulatory module of the Mediator complex.[2][3] By inhibiting CDK8/19, this compound modulates the phosphorylation status of key transcription factors, most notably STAT1 and STAT5, leading to the suppression of oncogenic gene expression programs.[4][5] This mechanism has shown significant therapeutic potential, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), where cancer cell survival is often dependent on aberrant transcriptional signaling.[2][6] This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's role in transcriptional regulation.

Introduction: The CDK8/Mediator Complex Axis in Transcription

Gene transcription in eukaryotes is a tightly regulated process orchestrated by a host of proteins. The Mediator complex serves as a crucial molecular bridge, relaying signals from DNA-binding transcription factors to the RNA Polymerase II (Pol II) core machinery.[7][8][9] The Mediator complex itself is modular, and its activity can be dynamically regulated by the association or dissociation of a four-protein "kinase module" composed of CDK8 (or its paralog CDK19), Cyclin C, MED12, and MED13.[8][10]

The CDK8 kinase module generally acts as a negative regulator of Pol II recruitment but a positive regulator of specific, signal-induced transcriptional programs.[11][12][13] It exerts its function by phosphorylating various substrates, including transcription factors and components of the Pol II complex itself.[10][14] In several cancers, including AML and colorectal cancer, CDK8 is overexpressed and contributes to oncogenic transcriptional programs, making it a compelling target for therapeutic intervention.[2][15]

This compound is a potent and selective, ATP-competitive inhibitor of CDK8 and CDK19, designed to disrupt these aberrant transcriptional circuits.[4][16]

Core Mechanism of Action of this compound

The primary mechanism through which this compound regulates transcription is by inhibiting the kinase activity of CDK8. This prevents the phosphorylation of key downstream substrates, leading to a cascade of effects on gene expression.

Inhibition of STAT Protein Phosphorylation

A dominant mechanism of action for this compound is the inhibition of serine phosphorylation on Signal Transducer and Activator of Transcription (STAT) proteins.[2][4]

-

STAT1: this compound blocks the phosphorylation of STAT1 at serine 727 (S727), a modification critical for its full transcriptional activity, particularly in response to interferon (IFN) signaling.[4][5][15]

-

STAT5: The compound inhibits the phosphorylation of STAT5 at serine 726 (S726).[2][4] This is particularly relevant in AML, where phosphorylated STAT5 is implicated in the maintenance and survival of leukemia stem cells.[2][17]

It is critical to distinguish this from the canonical JAK-mediated tyrosine phosphorylation (e.g., STAT1 Y701, STAT5 Y694), which is necessary for STAT dimerization and nuclear translocation. CDK8-mediated serine phosphorylation is a subsequent step that "fine-tunes" and maximizes the transcriptional output of the activated STAT dimers.[4][5] this compound selectively inhibits this serine phosphorylation without affecting the JAK-mediated tyrosine phosphorylation.[4][15]

Downstream Transcriptional Reprogramming

By inhibiting the full activation of STAT1 and STAT5, this compound induces significant transcriptional reprogramming.[4][5]

-

Inhibition of Oncogenic Programs: In sensitive AML cells, this compound treatment leads to the downregulation of genes regulated by STAT5 and the NUP98-HOXA9 fusion oncoprotein.[2][4] It also represses MYC-dependent transcriptional signatures.[1]

-

Suppression of Immediate Early Genes: The compound has been shown to inhibit the serum-induced expression of immediate early response genes like FOS and EGR1.[4]

-

Modulation of Interferon Response: this compound represses IFN-responsive genes, which can contribute to overcoming resistance to chemotherapy and radiation in some contexts.[4][15]

-

Induction of Differentiation: Consistent with the inhibition of leukemia stem cell programs, this compound promotes the differentiation of AML cells.[1][6]

The sensitivity of cancer cells, particularly AML cells, to this compound correlates directly with high basal levels of phosphorylated STAT1 (S727) and STAT5 (S726), positioning these phosphoproteins as potential predictive biomarkers for treatment response.[2][4]

Data Presentation: Quantitative Efficacy

Quantitative data from preclinical studies are summarized below to provide a clear overview of this compound's potency and selectivity.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| CDK8/CycC | 4.4[4][16][18] |

| CDK19/CycC | 10.4[4][16][18] |

| CDK9/CycT | 1070[16][18] |

| CDK1, 2, 4, 5, 6, 7 | No obvious inhibition[16][18] |

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Selected AML Cell Lines

| Cell Line | GI50 (µM) at Day 10 | Basal pSTAT5 (S726) Status |

|---|---|---|

| KG-1 | < 1 | Positive[4][17] |

| SKNO-1 | < 1 | Not specified |

| MOLM-16 | < 1 | Not specified |

| MV-4-11 | < 1 | Not specified |

| MOLM-13 | > 1 (Resistant) | Negative[4][17] |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| Model | Dosing (Oral) | Treatment Duration | Key Outcomes |

|---|---|---|---|

| KG-1 Xenograft | 30 mg/kg | Not specified | Complete arrest of tumor growth.[4][16] |

| MV-4-11 Xenograft | 30-60 mg/kg | Not specified | Reduced tumor volume.[4][16] |

| Murine MLL-AF9 AML | 20 mg/kg & 40 mg/kg | 12 consecutive days | Dose-dependent reduction in leukemia cells in blood and bone marrow; induced granulocytic differentiation; strong inhibition of STAT1 S727 and STAT5 S726 phosphorylation.[6][19] |

Key Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against target kinases.

-

Methodology: Recombinant human CDK8/CycC or other kinase complexes are incubated with a specific peptide substrate and ATP. The reaction is initiated in the presence of varying concentrations of this compound or DMSO (vehicle control). Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method. The IC50 value is calculated from the dose-response curve.

Western Blotting for Phospho-STAT Analysis

-

Objective: To detect changes in the phosphorylation of STAT1 and STAT5 in response to this compound treatment.

-

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., HCT-116, KG-1, SET-2) are treated with various concentrations of this compound for a specified duration (e.g., 1 to 24 hours).[4][20] For some experiments, cells are first stimulated with cytokines like IFN-γ to induce STAT phosphorylation.[4][20]

-

Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pSTAT1 (S727), pSTAT5 (S726), total STAT1, total STAT5, and a loading control (e.g., GAPDH or Tubulin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Cell Growth Inhibition Assay

-

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Seeding: AML or other cancer cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of this compound concentrations in a serial dilution.

-

Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to assess long-term effects.[6]

-

Viability Measurement: Cell viability is measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by fitting the data to a dose-response curve.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., SCID or nude) are subcutaneously or orthotopically injected with human cancer cells (e.g., KG-1).[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization & Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage (p.o.), at specified doses and schedules (e.g., daily or twice daily).[4][19] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and can be used for pharmacodynamic analysis, such as Western blotting for pSTAT5 or gene expression profiling.[4][6]

-

Visualizations: Pathways and Workflows

Caption: this compound inhibits the CDK8/19 kinase module of the Mediator complex.

Caption: this compound blocks CDK8-mediated serine phosphorylation of STAT proteins.

Caption: Workflow for preclinical evaluation of this compound's efficacy.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at correcting "transcription addiction" in cancer. Its role as a transcriptional regulator is defined by its potent and selective inhibition of CDK8/19, which leads to the suppression of oncogenic signaling pathways driven by STAT1 and STAT5. Preclinical data strongly support its anti-leukemic activity, particularly in AML models characterized by high levels of STAT serine phosphorylation.[2][4][6] The favorable pharmacokinetic and safety profile has provided a strong rationale for its clinical development.[2][4] Ongoing clinical trials in patients with AML, Myelodysplastic Syndrome (MDS), and solid tumors will be crucial in defining the therapeutic window and clinical utility of targeting this fundamental aspect of transcriptional control.[1][17] The identification of pSTAT5 S726 as a potential biomarker highlights a personalized approach, paving the way for patient stratification and improved clinical outcomes.[1]

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Oncotarget [legacy.oncotarget.com]

- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Mediator (coactivator) - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Importance of Mediator complex in the regulation and integration of diverse signaling pathways in plants [frontiersin.org]

- 9. The Mediator complex and transcription regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene - CDK8 [maayanlab.cloud]

- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | CDK | TargetMol [targetmol.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Unraveling the Molecular Embrace: A Technical Guide to the Binding of SEL120-34A with CDK8

For Immediate Release

KRAKÓW, Poland – December 10, 2025 – In a significant advancement for oncology research and drug development, a comprehensive understanding of the binding mode of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), has been established. This technical guide provides an in-depth analysis of the structural and biochemical interactions between this compound and CDK8, offering crucial insights for researchers, scientists, and drug development professionals in the field of cancer therapeutics.

This compound, a novel, ATP-competitive inhibitor, has demonstrated significant therapeutic potential, particularly in acute myeloid leukemia (AML).[1][2] Its efficacy is intrinsically linked to its specific and high-affinity binding to CDK8, a key regulator of gene transcription. This document outlines the quantitative data, experimental methodologies, and structural details that define this critical molecular interaction.

Quantitative Analysis of this compound Binding to CDK8

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against CDK8 and other kinases.

| Parameter | Value | Target | Assay Conditions | Reference |

| IC50 | 4.4 nM | CDK8/CycC | Kinase Activity Assay (Km ATP) | [1] |

| IC50 | 10.4 nM | CDK19/CycC | Kinase Activity Assay (Km ATP) | [1] |

| Kd | 3 nM | CDK8 | Estimated Dissociation Constant | [1] |

| IC50 | 1070 nM | CDK9 | Kinase Activity Assay | [1] |

| GI50 | < 1 µM | Various AML cell lines | Cell Viability Assay |

Table 1: Biochemical and Cellular Activity of this compound. This table highlights the potent and selective inhibition of CDK8 by this compound, with a notable margin of selectivity against the closely related kinase CDK19 and significantly weaker activity against CDK9. The sub-micromolar GI50 values in AML cell lines underscore its cellular efficacy.

The Structural Basis of High-Affinity Binding

The precise mechanism of this compound's interaction with CDK8 was elucidated through X-ray crystallography, revealing a Type I binding mode within the ATP-binding pocket of the kinase. The crystal structure of the this compound/CDK8/CycC complex was resolved at a resolution of 2.8 Å.[1]

The inhibitor occupies the ATP-binding site, engaging in a network of specific interactions that anchor it firmly in place. Key interactions include:[1]

-

Halogen Bonding: Two bromine atoms on the inhibitor form crucial halogen bonds with the hinge region of the kinase. Specifically, one bromine atom interacts with the carbonyl group of Aspartate 98, while the other interacts with the backbone nitrogen of Alanine 100.[1]

-

Hydrophobic Interactions: The tricyclic benzimidazole (B57391) core of this compound establishes extensive hydrophobic contacts within the front pocket of the ATP-binding site.[1]

-

Unique Interactions: Notably, this compound also forms contacts with Arginine 356, a residue that contributes to the unique structural features of the CDK8 active site within the CDK family.[1]

These interactions collectively contribute to the high potency and selectivity of this compound for CDK8.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the binding of this compound to CDK8.

X-Ray Crystallography

The crystal structure of the human CDK8/CycC complex in with this compound was determined to a resolution of 2.8 Å.[1]

-

Protein Expression and Purification: Recombinant human CDK8 and Cyclin C were co-expressed and purified.

-

Crystallization: The CDK8/CycC complex was co-crystallized with this compound.

-

Data Collection and Processing: X-ray diffraction data were collected and processed to solve the three-dimensional structure. The final model was refined to yield high-quality structural information.[1]

Kinase Activity Assays

The inhibitory activity of this compound against CDK8 and other kinases was determined using in vitro kinase assays.

-

Reaction Components: The assay typically includes the purified kinase (e.g., CDK8/CycC), a suitable substrate, ATP at a concentration close to its Km, and the test inhibitor at varying concentrations.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods involving radioactivity, fluorescence, or luminescence.

-

IC50 Determination: Dose-response curves were generated by plotting the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.

Cellular Assays

The effect of this compound on CDK8 activity in a cellular context was assessed through various assays.

-

Western Blotting: Cells were treated with this compound, and cell lysates were analyzed by western blotting to detect changes in the phosphorylation status of known CDK8 substrates, such as STAT1 (at Ser727) and STAT5 (at Ser726).[1]

-

Cell Viability Assays: The anti-proliferative effects of this compound on cancer cell lines were determined using assays that measure cell viability, such as those based on metabolic activity or ATP content.

Signaling Pathway and Experimental Workflow

The binding of this compound to CDK8 leads to the inhibition of its kinase activity, which in turn modulates downstream signaling pathways. A primary consequence of CDK8 inhibition by this compound is the suppression of STAT1 and STAT5 phosphorylation at their serine transactivation domains.[1] This interference with the STAT signaling pathway is a key mechanism of action for the anti-leukemic effects of the compound.

Conclusion

The detailed characterization of the binding mode of this compound to CDK8 provides a solid foundation for understanding its mechanism of action and for the rational design of next-generation CDK8 inhibitors. The high-resolution structural data, coupled with robust biochemical and cellular evidence, confirms this compound as a highly potent and selective agent, paving the way for its continued clinical development in AML and potentially other malignancies driven by aberrant transcriptional regulation.

References

The Impact of SEL120-34A on Immediate Early Response Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), on the expression of immediate early response (IER) genes. The document outlines the core mechanism of action, presents available data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Core Mechanism of Action

This compound is a substituted tricyclic benzimidazole (B57391) that acts as a novel inhibitor of CDK8, a key regulator of transcription through its association with the Mediator complex.[1][2][3][4] By inhibiting CDK8, this compound can modulate various gene expression programs, including those involved in oncogenesis. One of the key mechanisms of action for this compound is the inhibition of STAT1 S727 and STAT5 S726 phosphorylation in cancer cells.[1][2][3][4] Of particular interest to this guide, this compound has been shown to substantially repress the mitogen-induced expression of immediate early response (IER) genes, such as EGR1 and FOS.[1][2]

Data Presentation: Effect of this compound on IER Gene Expression

The following tables summarize the observed effects of this compound on the mRNA expression of the immediate early response genes EGR1 and FOS in the HCT-116 human colorectal cancer cell line. The data is derived from studies involving serum stimulation to induce IER gene expression.

Table 1: Time-Course Analysis of IER Gene Expression with this compound Treatment

| Gene | Treatment | Observation | Reference |

| EGR1 | 1 µM this compound followed by FBS stimulation | Substantial repression of inducible expression | [1][2] |

| FOS | 1 µM this compound followed by FBS stimulation | Substantial repression of inducible expression | [1][2] |

Table 2: Dose-Dependent Inhibition of IER Gene Expression by this compound

| Gene | Treatment Conditions | Observation | Reference |

| EGR1 | Increasing doses of this compound at 45 min of FBS stimulation | Dose-dependent inhibition of mRNA expression | [1][2] |

| FOS | Increasing doses of this compound at 45 min of FBS stimulation | Dose-dependent inhibition of mRNA expression | [1][2] |

Experimental Protocols

This section provides a detailed methodology for investigating the impact of this compound on immediate early gene expression in HCT-116 cells, based on published studies.

Cell Culture and Synchronization

-

Cell Line: HCT-116 (human colorectal carcinoma)

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization: To synchronize the cells in a quiescent state, the culture medium is replaced with a low-serum medium (0.5% FBS) for 24 hours prior to the experiment. This arrests the cells in the G0/G1 phase of the cell cycle.

This compound Treatment and Serum Stimulation

-

Following synchronization, the HCT-116 cells are pre-treated with this compound at the desired concentrations (e.g., 1 µM for time-course experiments or a range of concentrations for dose-response studies) for 2 hours.

-

After the pre-treatment period, the cells are stimulated with 10% FBS to induce the expression of immediate early response genes.

-

Cells are harvested at various time points post-stimulation (e.g., 45 minutes for dose-response analysis) for subsequent RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from the harvested cells using a suitable RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit.

-

qRT-PCR: The relative mRNA expression levels of EGR1 and FOS are quantified using SYBR Green-based real-time PCR. The expression levels are normalized to a stable housekeeping gene, such as RPLP0.

Table 3: qRT-PCR Primer Sequences

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| Human EGR1 | GACCGCAGAGTCTTTTCCTG | AGCGGCCAGTATAGGTGATG | [5] |

| Human FOS | GCCTCTCTTACTACCACTCACC | AGATGGCAGTGACCGTGGGAAT | [6][7] |

Mandatory Visualizations

Signaling Pathway of this compound Action on IER Genes

Caption: Signaling pathway of this compound-mediated inhibition of immediate early gene expression.

Experimental Workflow

Caption: Experimental workflow for analyzing the effect of this compound on IER gene expression.

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Oncotarget [legacy.oncotarget.com]

- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Egr1 Gene Expression as a Potential Biomarker for In Vitro Prediction of Ocular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. cdn.origene.com [cdn.origene.com]

The CDK8 Inhibitor SEL120-34A: A Technical Overview of its Attenuation of the Interferon-Responsive Gene Signature

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEL120-34A is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] As key components of the Mediator complex, these kinases play a crucial role in regulating gene transcription.[2][3] Emerging evidence highlights the efficacy of this compound in modulating oncogenic transcriptional programs, particularly those governed by the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This document provides an in-depth technical guide on the mechanism of action of this compound, with a specific focus on its inhibitory effects on the expression of interferon-responsive genes, a pathway frequently associated with therapeutic resistance.[6][7] We will detail the core signaling pathways, present quantitative data from key experiments, and provide the associated methodologies.

Mechanism of Action: Inhibition of STAT1/STAT5 Serine Phosphorylation

This compound is an ATP-competitive inhibitor that targets the kinase activity of the CDK8/Cyclin C and CDK19/Cyclin C complexes.[8] A primary downstream effect of CDK8 inhibition is the suppression of STAT protein activity.[9] CDK8 directly phosphorylates STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][4] While not required for STAT dimerization, this serine phosphorylation is critical for achieving full transcriptional activation of target genes.[2]

The canonical interferon (IFN) signaling pathway, activated by both Type I (IFNα) and Type II (IFNγ) interferons, relies on JAK kinases to phosphorylate STAT proteins at tyrosine residues, leading to their dimerization and nuclear translocation.[7] However, the subsequent CDK8-mediated serine phosphorylation represents a key regulatory step for maximal gene expression. By inhibiting CDK8, this compound effectively decouples interferon signaling from its transcriptional output, preventing the expression of numerous interferon-responsive genes without affecting the initial JAK-mediated tyrosine phosphorylation.[2][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo experiments.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase Complex | IC50 (nM) | Selectivity vs. CDK9 |

| CDK8 / CycC | 4.4 | >200-fold |

| CDK19 / CycC | 10.4 | Not specified |

| CDK9 | 1070 | - |

| Data sourced from cell-free kinase assays.[8] |

Table 2: In Vitro Inhibition of IFNγ-Induced STAT1 Phosphorylation and Gene Expression

| Cell Line | Treatment | Endpoint | Result |

| HCT-116 | IFNγ (4h) + increasing doses of this compound | p-STAT1 (S727) | Dose-dependent inhibition |

| HCT-116 | 0.5 µM this compound (1h pre-inc.) + IFNγ (5 ng/mL) | STAT1, IRF9 mRNA levels | Time-dependent reduction |

| Colo-205 | 0.5 µM this compound (1h pre-inc.) + IFNγ (5 ng/mL) | STAT1, IRF9 mRNA levels | Time-dependent reduction |

| Endpoints measured by Western Blot (WB) and quantitative RT-PCR (qRT-PCR).[2] |

Table 3: In Vivo Repression of STAT-Regulated Genes in Colo-205 Xenografts

| Treatment | Gene Target | Result |

| This compound (30 mg/kg) | STAT1, ISG15, IRF9 | Significant repression of mRNA levels |

| Gene expression measured in tumor tissue by RT-qPCR following treatment.[2] A whole transcriptome analysis confirmed significant over-representation of repressed genes belonging to IFN signaling pathways.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of these findings.

In Vitro Inhibition of IFN-Induced Gene Expression

This protocol outlines the steps used to assess the effect of this compound on interferon-stimulated gene expression in cancer cell lines.[2][10]

Cell Lines and Culture:

-

Human colorectal carcinoma cell lines HCT-116 and Colo-205 were used.[2]

-

Cells were cultured in standard media. For experiments, cells were made quiescent by reducing Fetal Bovine Serum (FBS) concentration to 0.5% overnight.[10]

Treatment Protocol:

-

Quiescent cells were pre-incubated with 0.5 µM this compound or vehicle (DMSO) for 1 hour.[2]

-

Cells were then stimulated with either IFNγ (5 ng/mL) or IFNα (250 units/mL) in the continued presence of this compound.[2]

-

Cells were harvested at various time points for analysis.[2]

Analysis:

-

RNA Extraction: Total RNA was extracted from harvested cells.[10]

-

qRT-PCR: Transcript levels of target genes (e.g., STAT1, IRF9, ISG15) were analyzed by quantitative reverse transcription PCR.[2] Gene expression was normalized to the housekeeping gene RPLP0.[10]

-

Western Blot: For phosphorylation studies, cells were treated with increasing doses of this compound following IFNγ stimulation for 4 hours.[2] Cell lysates were analyzed by Western Blot using antibodies specific for total STAT1, p-STAT1 (Y701), and p-STAT1 (S727).[4]

In Vivo Xenograft Studies

Animal Model:

-

Mice bearing subcutaneous Colo-205 xenograft tumors were used.[2]

Treatment and Analysis:

-

Tumor-bearing animals were treated with this compound (e.g., 30 mg/kg).[2]

-

Tumors were excised at 4 and 16 hours after the final dose.[2]

-

Gene expression changes were measured using whole transcriptome microarrays and confirmed by RT-qPCR for specific genes like STAT1, ISG15, and IRF9.[2]

Conclusion and Therapeutic Implications

This compound is a selective CDK8 inhibitor that effectively suppresses the transcriptional activity of STAT1 and STAT5 by inhibiting their phosphorylation at S727 and S726, respectively.[2][4] This mechanism allows this compound to functionally antagonize the transcriptional consequences of interferon signaling in cancer cells. The repression of the interferon-responsive gene signature is significant, as this pathway has been characterized as an "interferon-related DNA damage resistance signature (IRDS)," a pro-survival pathway correlated with resistance to chemotherapy and radiation.[6][7]

The data strongly suggest that by dismantling this resistance mechanism, this compound holds potential not only as a monotherapy in cancers with high STAT activity, such as certain acute myeloid leukemias (AML), but also as a combination agent to enhance the efficacy of standard-of-care treatments in solid tumors like colorectal cancer.[1][6] The continued clinical development of this compound is therefore warranted to explore its full therapeutic potential.[5]

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. [PDF] this compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Foundational Research on SEL120-34A: A CDK8/19 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SEL120-34A (also known as RVU120) is a first-in-class, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2] Foundational research has demonstrated that this compound exhibits potent anti-leukemic activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and differentiation.[2][3] This technical guide provides a comprehensive overview of the core foundational research on this compound in hematological malignancies, focusing on its mechanism of action, preclinical efficacy, and the methodologies of key experiments.

Mechanism of Action: Inhibition of the CDK8-STAT Signaling Pathway

This compound functions as a selective and ATP-competitive inhibitor of CDK8 and CDK19.[2] Its primary mechanism of action in hematological malignancies involves the suppression of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] Specifically, this compound prevents the CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][3] This inhibition of STAT phosphorylation is critical, as phosphorylated STAT proteins act as transcription factors that drive the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][2] By blocking this pathway, this compound effectively downregulates the expression of oncogenic target genes, leading to cell cycle arrest, apoptosis, and differentiation of leukemic cells.[2]

Quantitative Preclinical Efficacy

The preclinical activity of this compound has been evaluated in a panel of hematological malignancy cell lines and in vivo xenograft models. The quantitative data from these studies are summarized below.

In Vitro Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) | GI50 (µM) | Key Features | Reference |

| KG-1 | - | <1 | STAT5 S726 positive | [2] |

| SKNO-1 | - | <1 | - | [2] |

| HEL-60 | - | <1 | - | [2] |

| MOLM-16 | - | <1 | - | [2] |

| OciAML-2 | - | <1 | - | [2] |

| MV-4-11 | - | <1 | FLT3-ITD | [2] |

| MOLM-6 | - | <1 | - | [2] |

| OciAML-3 | - | <1 | - | [2] |

In Vivo Efficacy of this compound in AML Xenograft Models

| Model | Cell Line | Mouse Strain | Treatment | Outcome | Reference |

| Subcutaneous Xenograft | KG-1 | SCID | 30 mg/kg, p.o., daily | Completely arrested tumor growth | [2] |

| Subcutaneous Xenograft | MV-4-11 | SCID | 30 mg/kg & 60 mg/kg, p.o., daily | Reduced tumor volume | [2] |

| Patient-Derived Xenograft (PDX) | CD34+ AML | NOD scid gamma (NSG) | 45 mg/kg, p.o., daily | Complete remission, reduced splenomegaly, partial bone marrow recovery | [4] |

Experimental Protocols

Western Blotting for STAT1 and STAT5 Phosphorylation

This protocol describes the detection of total and phosphorylated STAT1 and STAT5 in AML cell lines treated with this compound.

1. Cell Culture and Treatment:

-

Culture AML cell lines (e.g., KG-1, MV-4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).[5]

-

Seed cells at a density of 2x10^6 cells/well in 6-well plates.[5]

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).[5]

2. Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Determine protein concentration using a Bradford assay.[5]

3. Electrophoresis and Transfer:

-

Load 20-30 µg of protein per lane on a 10% Mini-PROTEAN TGX precast gel.[5]

-

Perform SDS-PAGE to separate proteins.

-

Transfer proteins to a PVDF membrane using a Trans-Blot Turbo Transfer System.[5]

4. Immunoblotting:

-

Block the membrane with 2% non-fat dry milk in TBST for 45 minutes at room temperature.[5]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 2% milk/TBST.[5]

-

Rabbit anti-phospho-STAT1 (Ser727)

-

Rabbit anti-STAT1

-

Rabbit anti-phospho-STAT5 (Ser726)

-

Rabbit anti-STAT5

-

Loading control: Rabbit anti-GAPDH or anti-β-actin

-

-

Wash the membrane four times for 10 minutes with TBST.[5]

-

Incubate with HRP-conjugated donkey anti-rabbit secondary antibody for 1 hour at room temperature.[5]

5. Detection:

-

Wash the membrane as described above.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

AML Xenograft Model

This protocol outlines the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of this compound.

1. Cell Preparation:

-

Culture KG-1 or MV-4-11 cells in their recommended growth medium.[2][6]

-

Harvest cells in the exponential growth phase and wash twice with sterile PBS.[6]

-

Resuspend cells in PBS at a concentration of 0.2-2 million cells per 200 µL.[6]

2. Animal Model:

-

Use immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old.[2][6]

-

House mice in a sterile environment.[6]

3. Tumor Implantation:

-

Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.[2]

4. Treatment:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8 per group).[7]

-

Administer this compound orally (p.o.) daily at the desired doses (e.g., 30 mg/kg, 60 mg/kg) dissolved in water.[2][7]

-

Administer vehicle (water) to the control group.[7]

5. Efficacy Evaluation:

-

Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

-

At the end of the study (e.g., day 17 for MV-4-11, day 23 for KG-1), euthanize the mice and excise the tumors.[7]

-

Analyze tumors for pharmacodynamic markers (e.g., pSTAT5 levels) by Western blotting.[7]

Clinical Development

Based on the promising preclinical data, this compound (RVU120) has advanced into clinical trials. A Phase Ib study (NCT04021368) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed or refractory AML or high-risk MDS.[8] The study employs a dose-escalation design to determine the recommended Phase 2 dose.[8]

Conclusion

The foundational research on this compound provides a strong rationale for its development as a targeted therapy for hematological malignancies. Its well-defined mechanism of action, involving the inhibition of the CDK8/19-STAT signaling pathway, and its demonstrated preclinical efficacy in relevant AML models, underscore its potential to address the unmet medical needs of patients with these diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

- 1. onclive.com [onclive.com]

- 2. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for SEL120-34A: In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of CDK8/19 activity has been implicated in various malignancies, particularly in acute myeloid leukemia (AML).[2][3] this compound exerts its anti-cancer effects by modulating gene expression programs, notably by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This leads to the suppression of oncogenic transcriptional programs and can induce differentiation in leukemia cells.[2]

These application notes provide a detailed overview of the in vitro experimental protocols for evaluating the activity of this compound.

Mechanism of Action: CDK8/19-Mediated Transcriptional Regulation

This compound functions as a type I inhibitor, binding to the ATP pocket of CDK8 and CDK19.[3][6] This inhibition prevents the phosphorylation of downstream targets, including STAT1 and STAT5, which are critical for the expression of genes involved in cell proliferation and survival.[3] The sensitivity of cancer cells, particularly AML cells, to this compound often correlates with high basal levels of STAT5 phosphorylation.[2][3]

Caption: Mechanism of action of this compound in inhibiting CDK8/19.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| CDK8/CycC | 4.4 | Cell-free kinase assay |

| CDK19/CycC | 10.4 | Cell-free kinase assay |

| CDK9 | 1070 | Cell-free kinase assay |

| CDK1, 2, 4, 5, 6, 7 | Not significant | Single point inhibition assay |

Data sourced from multiple studies.[1][3][7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| KG-1 | Acute Myeloid Leukemia (AML) | <1000 |

| SKNO-1 | Acute Myeloid Leukemia (AML) | <1000 |

| HL-60 | Acute Myeloid Leukemia (AML) | <1000 |

| MOLM-16 | Acute Myeloid Leukemia (AML) | <1000 |

| OciAML-2 | Acute Myeloid Leukemia (AML) | <1000 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | <1000 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | >1000 (Non-responder) |

| TEX | Acute Myeloid Leukemia (AML) | 8 |

| Murine MLL-AF9 AML | Acute Myeloid Leukemia (AML) | 119 |

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from various sources.[1][8][9]

Experimental Protocols

CDK8/CDK19 Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against CDK8/CycC and CDK19/CycC complexes in a cell-free system.

Materials:

-

Recombinant human CDK8/CycC and CDK19/CycC

-

ATP

-

Substrate peptide (e.g., a generic kinase substrate)

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a cell-free kinase inhibition assay.

Cell Viability/Proliferation Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KG-1, MOLM-13)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

96-well plates

-

DMSO (vehicle control)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.[10]

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.[10]

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Caption: Workflow for a cell viability assay.

Western Blot Analysis for Phospho-STAT Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT1 and STAT5 in whole-cell lysates.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT1 (S727), anti-phospho-STAT5 (S726), anti-total STAT1, anti-total STAT5, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

-

Block the membrane to prevent non-specific antibody binding.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total STAT proteins.

References

- 1. This compound | CDK | TargetMol [targetmol.com]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. oncotarget.com [oncotarget.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. physiology.elte.hu [physiology.elte.hu]

- 11. cytivalifesciences.com [cytivalifesciences.com]

Application Notes and Protocols for SEL120-34A in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3] In Acute Myeloid Leukemia (AML), CDK8/19 activity has been implicated in maintaining a stem-cell-like state and promoting cancer cell survival.[4] this compound has demonstrated significant anti-leukemic activity in preclinical models of AML, making it a promising therapeutic agent for this challenging malignancy.[5][6]

These application notes provide a comprehensive guide for the use of this compound in AML cell lines, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on various AML cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects in AML primarily through the inhibition of CDK8/19 kinase activity. This leads to the downstream modulation of oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[2][7][8][9][10] The phosphorylation of STAT5 is particularly critical in AML, as it is associated with the maintenance of leukemia stem cells.[4]

By inhibiting STAT1 and STAT5 phosphorylation, this compound disrupts the transcriptional programs that drive AML cell proliferation and survival.[2][7] This leads to a reduction in the expression of genes regulated by STATs and other oncogenic transcription factors like NUP98-HOXA9.[2][7] The cellular consequences of this compound treatment in sensitive AML cell lines include the induction of apoptosis and the promotion of differentiation.[4][5] The sensitivity of AML cell lines to this compound has been correlated with high basal levels of STAT5 S726 phosphorylation.[2][7]

Signaling Pathway of this compound in AML

References

- 1. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bio-rad.com [bio-rad.com]

- 7. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]

- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for SEL120-34A in KG-1 and MV4-11 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SEL120-34A, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in preclinical xenograft models of Acute Myeloid Leukemia (AML) using the KG-1 and MV4-11 cell lines.

Introduction to this compound

This compound is a first-in-class, orally bioavailable small molecule inhibitor of CDK8 and its paralog CDK19.[1][2] As a component of the Mediator complex, CDK8 plays a crucial role in regulating transcription.[3][4] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including AML. The primary mechanism of action of this compound involves the inhibition of phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[3][4][5][6] This inhibition disrupts oncogenic transcriptional programs, leading to anti-proliferative and pro-apoptotic effects in sensitive cancer cells.[2][3] AML cell lines with high basal levels of STAT5 phosphorylation, such as KG-1 and MV4-11, have demonstrated sensitivity to this compound.[3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: this compound inhibits CDK8/19, preventing STAT5 phosphorylation and subsequent oncogenic transcription.

In Vivo Efficacy in Xenograft Models